2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system combining a thiophene ring and a pyrimidine ring. The presence of a chloromethyl group and a 4-methylphenyl group further modifies its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to modify the thiophene ring or the pyrimidine ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions (room temperature to 80°C).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and various fused ring derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in material science and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar in structure but with a phenyl group instead of a 4-methylphenyl group.
2-(bromomethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: Similar but with a bromomethyl group instead of a chloromethyl group.
2-(chloromethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Similar but without the 4-methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 2-(chloromethyl)-5
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-19-14-12(10)13(18)16-11(6-15)17-14/h2-5,7H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWNMIOPTSUARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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